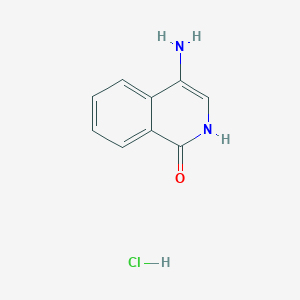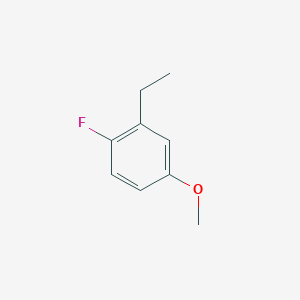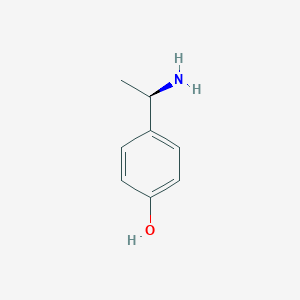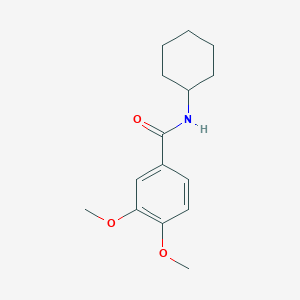
N-cyclohexyl-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3,4-dimethoxybenzamide (CBDM) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and is known for its potential therapeutic properties. CBDM has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in a variety of research applications.
Wirkmechanismus
N-cyclohexyl-3,4-dimethoxybenzamide is believed to act on the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It is thought to modulate the activity of these receptors, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
N-cyclohexyl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, making it easier to study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-cyclohexyl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This involves the reaction of cyclohexyl chloride with 3,4-dimethoxybenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-3,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
86425-50-5 |
|---|---|
Produktname |
N-cyclohexyl-3,4-dimethoxybenzamide |
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N-cyclohexyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QPJQDANJFGRQFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



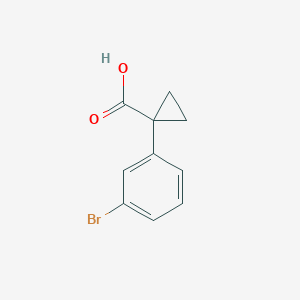
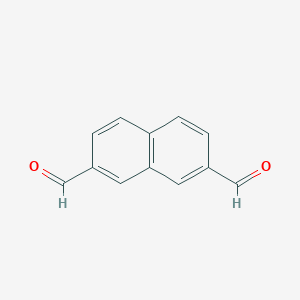
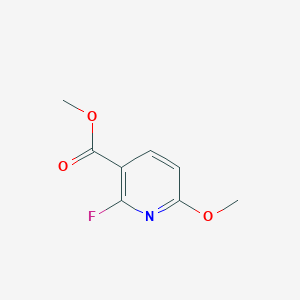
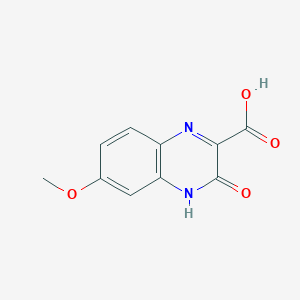

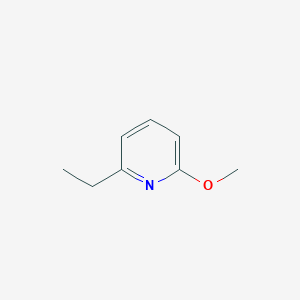
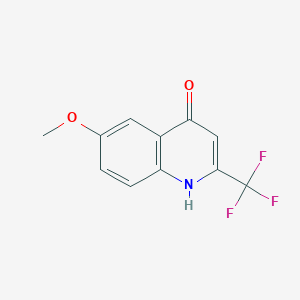

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
